布替布芬
描述
布替布芬是一种非甾体抗炎药 (NSAID),具有镇痛和退热作用。 它主要用于治疗骨关节炎、类风湿性关节炎和其他关节病 . 布替布芬的分子式为C14H20O2,分子量为220.31 g/mol .
科学研究应用
布替布芬因其在各个领域的应用而得到广泛研究:
化学: 用作研究非甾体抗炎药对化学反应和相互作用的影响的模型化合物。
生物学: 研究其对各种生物系统中细胞活力和酶活性的影响.
作用机制
布替布芬通过抑制环氧合酶 (COX-1 和 COX-2) 酶发挥作用,这些酶参与前列腺素的合成。 前列腺素在介导疼痛、炎症和发烧中起着至关重要的作用。 通过抑制这些酶,布替布芬减少了促炎前列腺素的产生,从而减轻与炎症性疾病相关的症状 .
类似化合物:
布洛芬: 另一种具有类似镇痛和抗炎特性的非甾体抗炎药。
氟比洛芬: 以其强效抗炎作用而闻名。
酮洛芬: 用于其镇痛和抗炎特性.
布替布芬的独特性: 与其他非甾体抗炎药相比,布替布芬的独特之处在于其起效更快,并且潜在的副作用更少。 它对血小板聚集显示出有利影响,这可能有助于预防血栓形成事件 .
生化分析
Biochemical Properties
Butibufen has been shown to inhibit ureogenesis in isolated rat liver cells . It interacts with enzymes such as carbamoylphosphate synthetase, leading to a decrease in urea synthesis . The nature of these interactions is inhibitory, with Butibufen reducing the activity of these enzymes .
Cellular Effects
The effects of Butibufen on cells are primarily observed in hepatocytes, where it inhibits urea synthesis . This can influence cell function by altering metabolic processes within the cell
Molecular Mechanism
At the molecular level, Butibufen exerts its effects by inhibiting the activity of carbamoylphosphate synthetase, an enzyme involved in urea synthesis . This leads to a decrease in urea production within the cell . The exact binding interactions between Butibufen and this enzyme are still being studied.
Temporal Effects in Laboratory Settings
It is known that Butibufen can have a strong inhibitory effect on urea synthesis, particularly at concentrations of 0.4 mM and above
Metabolic Pathways
Butibufen is involved in the urea cycle, a metabolic pathway that takes place in the liver . It interacts with the enzyme carbamoylphosphate synthetase, leading to a decrease in the production of urea
准备方法
合成路线和反应条件: 布替布芬的合成路线之一涉及通过将氯化氢通入对溴醛和无水氯化锌在异丁苯中的悬浮液中来制备4-异丁基苯基苄基氯。 然后将所得的4-异丁基苄基氯与乙醇和水中的氰化钠在回流条件下反应 .
工业生产方法: 布替布芬的工业生产通常涉及类似的合成路线,但规模更大。 该过程包括中间体的制备及其在受控条件下的后续反应,以确保高产率和纯度 .
化学反应分析
反应类型: 布替布芬经历多种化学反应,包括:
氧化: 布替布芬可以被氧化形成相应的羧酸。
还原: 还原反应可以将布替布芬转化为其醇衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 溴或氯等卤化剂可用于取代反应.
主要产物: 这些反应形成的主要产物包括各种羧酸、醇和取代芳香族化合物 .
相似化合物的比较
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Flurbiprofen: Known for its potent anti-inflammatory effects.
Ketoprofen: Used for its analgesic and anti-inflammatory properties.
Uniqueness of Butibufen: Butibufen is unique in its faster onset of action and potentially fewer side effects compared to other NSAIDs. It has shown a favorable effect on platelet aggregation, which could be beneficial in preventing thrombotic events .
属性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60682-24-8 (hydrochloride salt) | |
Record name | Butibufen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201021603, DTXSID60866508 | |
Record name | Butibufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-Methylpropyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-18-8 | |
Record name | Butibufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butibufen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butibufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butibufen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTIBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS1TEM917 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is butibufen and what is its mechanism of action?
A1: Butibufen (2-(4-Isobutylphenyl)butyric acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [, ] While its exact mechanism of action is not fully elucidated, like other NSAIDs, it is believed to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. []
Q2: How is butibufen metabolized in the body?
A2: While the specifics aren't fully elaborated in the provided literature, butibufen's metabolism likely involves hepatic enzymes, similar to other NSAIDs. Further research is needed to fully characterize its metabolic pathways and potential drug-drug interactions.
Q3: Are there different formulations of butibufen available?
A6: Yes, research indicates that butibufen has been formulated into various pharmaceutical forms, including tablets, sachets containing microencapsulated drug with excipients, microemulsions, and creams. [] Additionally, there are studies comparing the pharmacokinetics and gastrointestinal effects of enteric-coated versus non-enteric-coated microcapsule formulations of butibufen. []
Q4: What analytical techniques are used to quantify butibufen?
A7: High-performance liquid chromatography (HPLC) is a well-established method for the determination and validation of butibufen in various forms, including raw material, microencapsulated forms, and pharmaceutical preparations. [] This method is valued for its linearity, accuracy, precision, and sensitivity in quantifying butibufen concentrations. []
Q5: Is there research on the phototoxicity of butibufen?
A9: Yes, some studies have investigated the phototoxic potential of butibufen and its photoproducts in vitro. [] This is an important aspect to consider for drugs with structures susceptible to light-induced degradation and potential for generating reactive species that can damage biological molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。